2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) is a complex heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a furo[2,3-d]oxazole ring system, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the oxazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
- 2-methoxybenzo[d]oxazole
Uniqueness
Furo[2,3-d]oxazole-2-aceticacid, 3-carbamoyl-a-fluorohexahydro-6-hydroxy-5-(hydroxymethyl)-(8ci) is unique due to its specific structural features, such as the presence of the furo[2,3-d]oxazole ring and the combination of functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
14698-18-1 |
---|---|
Molecular Formula |
C9H13FN2O7 |
Molecular Weight |
280.21 g/mol |
IUPAC Name |
2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid |
InChI |
InChI=1S/C9H13FN2O7/c10-3(8(15)16)6-12(9(11)17)7-5(19-6)4(14)2(1-13)18-7/h2-7,13-14H,1H2,(H2,11,17)(H,15,16) |
InChI Key |
YHMXSTNGNKQKQC-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C2C(O1)N(C(O2)C(C(=O)O)F)C(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.